Cas no 708284-70-2 (2-(3-Formyl-1H-indol-1-yl)-N-isopropylacetamide)

2-(3-Formyl-1H-indol-1-yl)-N-isopropylacetamide is a versatile indole derivative featuring a formyl group at the 3-position and an N-isopropylacetamide substituent. This compound is of significant interest in organic synthesis and medicinal chemistry due to its reactive aldehyde functionality, which enables further derivatization for the development of heterocyclic compounds and bioactive molecules. The presence of the indole core, a common pharmacophore, enhances its utility in drug discovery, particularly for targeting serotonin-related pathways. Its well-defined structure and stability under standard conditions make it a reliable intermediate for research applications. The product is typically characterized by high purity and consistent performance in synthetic workflows.
2-(3-Formyl-1H-indol-1-yl)-N-isopropylacetamide structure
708284-70-2 structure
Product Name:2-(3-Formyl-1H-indol-1-yl)-N-isopropylacetamide
CAS No:708284-70-2
MF:C14H16N2O2
MW:244.289043426514
MDL:MFCD05992764
CID:1005053
PubChem ID:972557
Update Time:2025-06-22

2-(3-Formyl-1H-indol-1-yl)-N-isopropylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Formyl-1H-indol-1-yl)-N-isopropylacetamide
    • 2-(3-formyl-1H-indol-1-yl)-N-isopropylacetamide(SALTDATA: FREE)
    • 2-(3-FORMYL-INDOL-1-YL)-N-ISOPROPYL-ACETAMIDE
    • 2-(3-formylindol-1-yl)-N-propan-2-ylacetamide
    • 2-(3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide
    • 2-(3-formylindolyl)-N-(methylethyl)acetamide
    • AC1LJDP3
    • BBL025882
    • CTK5D3045
    • MolPort-002-019-745
    • SBB028072
    • AKOS000104148
    • VS-08129
    • 708284-70-2
    • SCHEMBL15331302
    • CS-0313433
    • DTXSID50359570
    • MFCD05992764
    • 2-(3-formylindol-1-yl)-N-isopropylacetamide
    • 2-(3-formylindol-1-yl)-N-isopropyl-acetamide
    • STL372625
    • MDL: MFCD05992764
    • Inchi: 1S/C14H16N2O2/c1-10(2)15-14(18)8-16-7-11(9-17)12-5-3-4-6-13(12)16/h3-7,9-10H,8H2,1-2H3,(H,15,18)
    • InChI Key: CZNPAMHQYNLEIE-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=C(C=O)C2C=CC=CC1=2)NC(C)C

Computed Properties

  • Exact Mass: 244.12100
  • Monoisotopic Mass: 244.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 51.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 491.0±25.0 °C at 760 mmHg
  • Flash Point: 250.7±23.2 °C
  • Refractive Index: 1.586
  • PSA: 51.10000
  • LogP: 2.36930
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

2-(3-Formyl-1H-indol-1-yl)-N-isopropylacetamide Security Information

2-(3-Formyl-1H-indol-1-yl)-N-isopropylacetamide Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(3-Formyl-1H-indol-1-yl)-N-isopropylacetamide Pricemore >>

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Additional information on 2-(3-Formyl-1H-indol-1-yl)-N-isopropylacetamide

Compound CAS No. 708284-70-2: 2-(3-Formyl-1H-indol-1-yl)-N-isopropylacetamide

Introduction to CAS No. 708284-70-2

The compound CAS No. 708284-70-2, also known as 2-(3-formyl-1H-indol-1-yl)-N-isopropylacetamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an indole moiety with an isopropyl group, making it a valuable subject for both academic research and potential therapeutic applications.

Structural Insights and Synthesis

The molecular structure of CAS No. 708284-70-2 is composed of a central indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The indole moiety is further substituted at the 3-position with a formyl group (-CHO), which introduces additional electronic and steric effects into the molecule. Additionally, the nitrogen atom in the indole ring is connected to an acetamide group, specifically an N-isopropyl substituent, enhancing the compound's stability and bioavailability.

The synthesis of CAS No. 708284-70-2 typically involves multi-step organic reactions, including Friedel-Crafts alkylation, amide formation, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield rates.

Biological Activity and Applications

One of the most promising aspects of CAS No. 708284-70-2 lies in its biological activity. Studies have demonstrated that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis and other inflammatory disorders. Furthermore, research has shown that CAS No. 708284-70-2 may possess antioxidant capabilities, which could be beneficial in combating oxidative stress-related diseases like neurodegenerative disorders.

In the realm of pharmacology, CAS No. 708284-70...

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